molecular formula C26H21N3O3 B12120618 N-[7-(4-methoxyphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamid e

N-[7-(4-methoxyphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamid e

Cat. No.: B12120618
M. Wt: 423.5 g/mol
InChI Key: NFEMOVHJNFLYLQ-UHFFFAOYSA-N
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Description

N-[7-(4-Methoxyphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamide is a synthetic small molecule featuring a partially hydrogenated quinazolinone core (6,7,8-trihydroquinazolin-2-yl) substituted at position 7 with a 4-methoxyphenyl group and at position 2 with a naphthylcarboxamide moiety.

Properties

Molecular Formula

C26H21N3O3

Molecular Weight

423.5 g/mol

IUPAC Name

N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C26H21N3O3/c1-32-19-11-9-16(10-12-19)18-13-23-22(24(30)14-18)15-27-26(28-23)29-25(31)21-8-4-6-17-5-2-3-7-20(17)21/h2-12,15,18H,13-14H2,1H3,(H,27,28,29,31)

InChI Key

NFEMOVHJNFLYLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(4-methoxyphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenylhydrazine with naphthylcarboxylic acid derivatives under acidic conditions to form the hydrazone intermediate. This intermediate is then cyclized to form the quinazolinone core, followed by further functionalization to introduce the naphthylcarboxamide group .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. Solvent selection is also crucial to ensure the solubility of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

N-[7-(4-methoxyphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce an alcohol derivative.

Scientific Research Applications

N-[7-(4-methoxyphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[7-(4-methoxyphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The methoxyphenyl group enhances the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Key Compounds :

5-(3-Cyano-6-(2-(Piperidin-4-ylidene)acetamido)-7-(Tetrahydrofuran-3-yl-oxy)Quinolin-4-yl-Amino)-N-(4-Methoxyphenyl)Pyrimidin-2-Carboxamide (MW: 621) Core: Quinoline (non-hydrogenated) with a pyrimidine-carboxamide substituent. Substituents: Piperidin-4-ylidene, tetrahydrofuran-3-yl-oxy, and cyano groups. The piperidinylidene and tetrahydrofuran substituents enhance solubility but may reduce metabolic stability compared to the target compound’s naphthyl group .

6-(3-Cyano-6-(2-(Piperidin-4-ylidene)Acetamido)-7-(Tetrahydrofuran-3-yl-Oxy)Quinolin-4-yl-Amino)-N-(4-Methoxyphenyl)Nicotinamide (MW: 620) Core: Quinoline with a nicotinamide substituent. Substituents: Similar to the above but with a nicotinamide moiety. Comparison: The nicotinamide group introduces a polar pyridine ring, which may alter binding affinity compared to the target compound’s naphthylcarboxamide .

Chromene-Based Analogs

Key Compound: 2-Amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (UCPH-101)

  • Core : Chromene (5,6,7,8-tetrahydro-4H-chromene) with a 5-oxo group.
  • Substituents : 4-Methoxyphenyl and naphthyl groups.
  • Comparison: Despite the distinct chromene core, UCPH-101 shares the 4-methoxyphenyl and naphthyl substituents with the target compound. These groups are critical for its activity as a selective excitatory amino acid transporter subtype 1 (EAAT1) inhibitor. The chromene core’s conformational flexibility may confer different pharmacokinetic properties compared to the rigid quinazolinone scaffold .

Molecular Weight and Substituent Analysis

Compound Core Structure Key Substituents Molecular Weight
Target Compound Trihydroquinazolinone 4-Methoxyphenyl, naphthylcarboxamide ~426 (estimated)
Quinolin-4-yl Pyrimidin-2-Carboxamide Quinoline Piperidin-4-ylidene, tetrahydrofuran-3-yl-oxy, cyano, pyrimidin-2-carboxamide 621
Quinolin-4-yl Nicotinamide Quinoline Piperidin-4-ylidene, tetrahydrofuran-3-yl-oxy, cyano, nicotinamide 620
UCPH-101 Chromene 4-Methoxyphenyl, naphthyl, cyano 439

Key Observations :

  • The target compound’s estimated molecular weight (~426) is lower than its quinoline-based analogs (620–621), primarily due to the absence of bulky piperidinylidene and tetrahydrofuran groups.

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